Cas no 898760-70-8 (2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone)

2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone is a specialized benzophenone derivative featuring dichloro substitution at the 2- and 5-positions and a 1,3-dioxolan-2-yl functional group at the 4'-position. This structural configuration enhances its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The dichloro groups contribute to increased reactivity in electrophilic substitution reactions, while the dioxolane moiety offers stability and versatility in further functionalization. Its well-defined molecular structure ensures consistent performance in complex synthetic pathways. The compound is typically handled under controlled conditions due to its reactivity, making it suitable for research and industrial applications requiring precise chemical modifications.
2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone structure
898760-70-8 structure
Product Name:2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone
CAS No:898760-70-8
MF:C16H12Cl2O3
MW:323.170682907104
MDL:MFCD07700037
CID:871844
PubChem ID:24726741
Update Time:2025-10-28

2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone Chemical and Physical Properties

Names and Identifiers

    • (2,5-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
    • 2,5-DICHLORO-4'-(1,3-DIOXOLAN-2-YL)BENZOPHENONE
    • 2,4-DICHLOROPHENYL ACETIC ACID
    • (2,5-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
    • 898760-70-8
    • MFCD07700037
    • DTXSID20645134
    • 2-[4-(2,5-DICHLOROBENZOYL)PHENYL]-1,3-DIOXOLANE
    • AKOS016022547
    • 2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone
    • MDL: MFCD07700037
    • Inchi: 1S/C16H12Cl2O3/c17-12-5-6-14(18)13(9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2
    • InChI Key: LHJVSKJZVBPFJJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(C1C=CC(=CC=1)C1OCCO1)=O)Cl

Computed Properties

  • Exact Mass: 322.01600
  • Monoisotopic Mass: 322.0163496g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 4.26980

2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D101220-250mg
2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone
898760-70-8
250mg
$ 440.00 2022-06-02
TRC
D101220-500mg
2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone
898760-70-8
500mg
$ 735.00 2022-06-02
abcr
AB366909-1 g
2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone, 97%; .
898760-70-8 97%
1 g
€841.90 2023-07-19
abcr
AB366909-2 g
2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone, 97%; .
898760-70-8 97%
2 g
€1,415.70 2023-07-19
Chemenu
CM297622-1g
2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone
898760-70-8 95%
1g
$433 2023-02-16
Fluorochem
206885-1g
2,5-dichloro-4'-(1,3-dioxolan-2-yl)benzophenone
898760-70-8 97%
1g
£483.00 2022-03-01
Fluorochem
206885-2g
2,5-dichloro-4'-(1,3-dioxolan-2-yl)benzophenone
898760-70-8 97%
2g
£847.00 2022-03-01
Fluorochem
206885-5g
2,5-dichloro-4'-(1,3-dioxolan-2-yl)benzophenone
898760-70-8 97%
5g
£1753.00 2022-03-01
abcr
AB366909-1g
2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone, 97%; .
898760-70-8 97%
1g
€840.60 2025-04-15
abcr
AB366909-2g
2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone, 97%; .
898760-70-8 97%
2g
€1413.50 2025-04-15

2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:898760-70-8)2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone
Order Number:A1188181
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:06
Price ($):393.0
Email:sales@amadischem.com

2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone Related Literature

Additional information on 2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone

2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone: A Comprehensive Overview

The compound 2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone (CAS No. 898760-70-8) is a significant molecule in the field of organic chemistry, particularly within the realm of benzophenone derivatives. This compound has garnered attention due to its unique structural features and potential applications in various scientific domains. In this article, we will delve into its structure, synthesis, properties, and recent advancements in its utilization across different industries.

Benzophenone derivatives have long been studied for their versatile properties and wide-ranging applications. The presence of a dioxolane substituent in this compound introduces additional complexity and functionality to the molecule. The dioxolane ring, a five-membered cyclic ether, is known for its ability to stabilize adjacent functional groups through conjugation and resonance effects. This makes 2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone a promising candidate for exploring novel chemical reactions and material properties.

Recent studies have highlighted the importance of halogen substitution patterns on benzophenone derivatives. The chlorine atoms at positions 2 and 5 of the benzene ring in this compound play a crucial role in modulating its electronic properties. These substituents not only influence the molecule's reactivity but also enhance its stability under various reaction conditions. Researchers have demonstrated that such halogenated benzophenones can serve as effective precursors for synthesizing advanced materials, including organic semiconductors and photovoltaic devices.

The synthesis of 2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the dioxolane ring via an acid-catalyzed cyclization reaction and subsequent chlorination at specific positions on the benzene ring. Recent advancements in catalytic systems have enabled higher yields and improved purity levels, making this compound more accessible for large-scale applications.

In terms of physical properties, this compound exhibits a high degree of thermal stability and UV absorption characteristics due to its extended conjugation system. These properties make it an attractive candidate for use in optical materials and sensors. Additionally, the presence of the dioxolane group enhances the molecule's solubility in organic solvents, facilitating its incorporation into polymer matrices for advanced composites.

One of the most exciting developments involving 2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone is its application in drug discovery. Researchers have explored its potential as a lead compound for developing new pharmaceutical agents targeting specific biological pathways. The molecule's unique structure allows for selective interactions with biomolecules, making it a valuable tool in medicinal chemistry.

Furthermore, recent studies have focused on the environmental impact of this compound. Its degradation pathways under various environmental conditions have been investigated to assess its eco-friendliness. Preliminary results suggest that it undergoes efficient biodegradation under aerobic conditions, reducing concerns about long-term environmental persistence.

In conclusion, 2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone (CAS No. 898760-70-8) stands out as a versatile and multifunctional compound with immense potential across diverse scientific disciplines. Its unique structural features and favorable chemical properties make it an invaluable asset for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimizations for this compound, its role in advancing modern chemistry is set to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898760-70-8)2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone
A1188181
Purity:99%
Quantity:1g
Price ($):393.0
Email